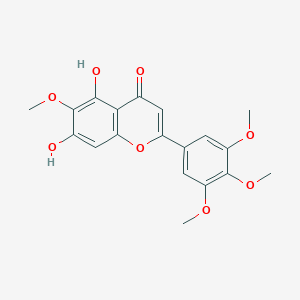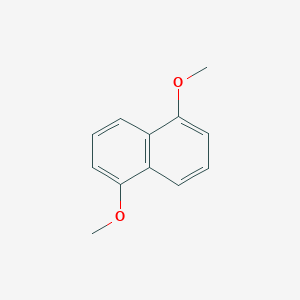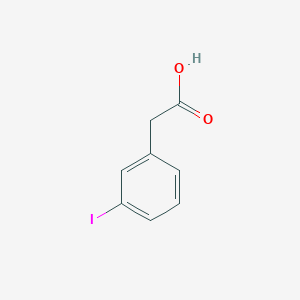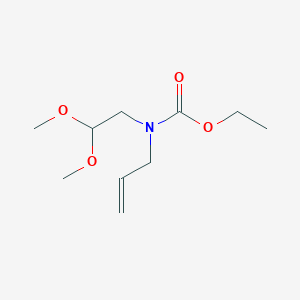
Ethyl allyl(2,2-dimethoxyethyl)carbamate
概要
説明
“Ethyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C10H19NO4 . Its average mass is 217.262 Da and its monoisotopic mass is 217.131409 Da .
Synthesis Analysis
The synthesis of “Ethyl allyl(2,2-dimethoxyethyl)carbamate” involves heating the compound with formic acid . The reaction conditions include refluxing for 0.5 hours . The product is then extracted several times with dichloromethane (DCM), and the organic phase is washed with sodium bicarbonate solution, dried, and evaporated .
Molecular Structure Analysis
The molecular structure of “Ethyl allyl(2,2-dimethoxyethyl)carbamate” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
科学的研究の応用
Chemical Modification and Applications in Materials Science
Ethyl allyl(2,2-dimethoxyethyl)carbamate (EADEC) is an example of a carbamate compound, which are esters derived from carbamic acid. Carbamates, including EADEC, have been investigated for various scientific applications, including material science and chemical synthesis. The interactions of ionic liquids with polysaccharides highlight the potential of carbamates in modifying cellulose, a key biopolymer. This modification process involves the use of carbamates as reaction media for cellulose modification, leading to the production of cellulose esters and carbanilates under mild conditions. Such modifications are crucial for developing new materials with improved properties, such as enhanced mechanical strength or altered chemical reactivity (Heinze et al., 2008).
Catalysis and Chemical Synthesis
Carbamates also play a significant role in catalysis and synthetic chemistry. The synthesis of N-substituted carbamates through non-phosgene routes has gained attention for its environmental benefits. These methods utilize various carbonyl reagents, including carbon dioxide, offering a greener alternative for carbamate synthesis. Alkyl carbamates, due to their low toxicity and high reactivity, have become the preferred choice for industrial applications. This research underscores the importance of carbamates in developing sustainable chemical processes (Shang Jianpen, 2014).
Environmental and Health Considerations
While the specific applications of EADEC were not directly mentioned in the literature, the broader category of carbamates, including ethyl carbamate, has been extensively studied. Ethyl carbamate is known for its presence in fermented foods and alcoholic beverages, where it poses health risks due to its carcinogenic properties. Research efforts have focused on understanding the formation mechanisms of ethyl carbamate and developing strategies to minimize its levels in food and drink products. This work is crucial for ensuring the safety and health of consumers (Weber & Sharypov, 2009).
特性
IUPAC Name |
ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXBYMPVICFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC=C)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl allyl(2,2-dimethoxyethyl)carbamate | |
CAS RN |
128740-02-3 | |
| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

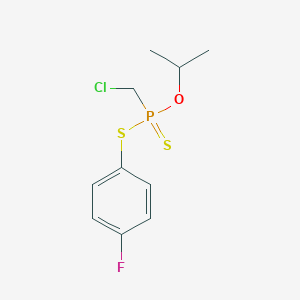

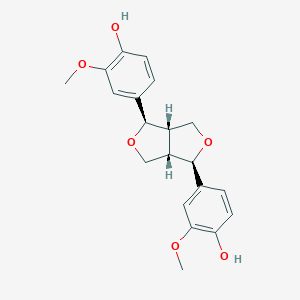
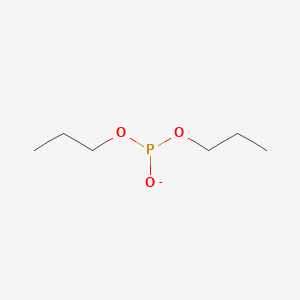
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

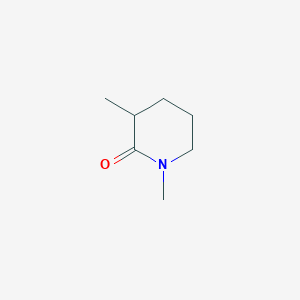
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

